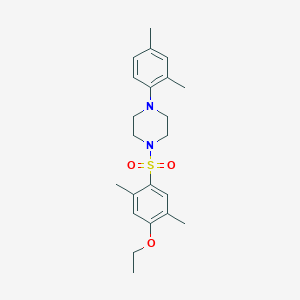

![molecular formula C17H15Cl2N3O4S2 B2410232 (Z)-3,5-dicloro-N-(3-(2-metoxietil)-6-sulfamoilbenzo[d]tiazol-2(3H)-ilideno)benzamida CAS No. 865159-76-8](/img/structure/B2410232.png)

(Z)-3,5-dicloro-N-(3-(2-metoxietil)-6-sulfamoilbenzo[d]tiazol-2(3H)-ilideno)benzamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(Z)-3,5-dichloro-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzamide core substituted with dichloro, methoxyethyl, and sulfamoylbenzo[d]thiazolylidene groups, contributing to its distinctive properties and reactivity.

Aplicaciones Científicas De Investigación

Síntesis Orgánica

Este compuesto se puede usar en síntesis orgánica, particularmente en la formación de iminas . El proceso implica una anulación intermolecular [3 + 2] controlada por temperatura de N,N-diarilhidrazinas sustituidas con CS2 en presencia de DMSO . Este protocolo puede evitar la prefuncionalización de los materiales de partida .

Actividades Antiinflamatorias y Analgésicas

Compuestos similares a "(Z)-3,5-dicloro-N-(3-(2-metoxietil)-6-sulfamoilbenzo[d]tiazol-2(3H)-ilideno)benzamida" se han evaluado por sus actividades antiinflamatorias y analgésicas . Estos compuestos han mostrado actividades antiinflamatorias y analgésicas significativas .

Actividades Ulcerogénicas y de Peroxidación Lipídica

Estos compuestos también se han evaluado por sus actividades ulcerogénicas y de peroxidación lipídica . La acción ulcerogénica e irritativa en la mucosa gastrointestinal, en comparación con el estándar, es baja .

Reacciones Dependientes del Solvente

El compuesto puede participar en reacciones regio y estereo-selectivas dependientes del solvente . Por ejemplo, usando 2-propanol como solvente, las 3-formilcromonas y las 2-aminobenzotiazoles formaron iminas correspondientes, mientras que los alcoholes 1° y 2° formaron las 2-alcoxi-3-enaminas correspondientes con selectividad para el Z-isómero .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-3,5-dichloro-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide typically involves multi-step organic reactions. A common synthetic route includes:

Formation of the Benzothiazole Ring: Starting with 2-aminothiophenol and a suitable aldehyde or ketone to form the benzothiazole ring.

Introduction of Sulfamoyl Group: Sulfamoylation of the benzothiazole intermediate using sulfamoyl chloride under basic conditions.

Methoxyethyl Substitution: Alkylation of the sulfamoylbenzothiazole with 2-methoxyethyl halide.

Formation of the Benzamide: Coupling the substituted benzothiazole with 3,5-dichlorobenzoyl chloride in the presence of a base to form the final benzamide compound.

Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis, including:

- Use of continuous flow reactors for efficient heat and mass transfer.

- Catalysts to enhance reaction rates and yields.

- Purification techniques like crystallization and chromatography to ensure high purity of the final product.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl group, forming aldehydes or carboxylic acids.

Reduction: Reduction reactions can target the nitro or sulfamoyl groups, converting them to amines or other reduced forms.

Substitution: Electrophilic aromatic substitution reactions can occur at the benzene rings, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

- Oxidation products include aldehydes and carboxylic acids.

- Reduction products include amines.

- Substitution products vary depending on the substituent introduced.

Chemistry:

- Used as a building block for synthesizing more complex molecules.

- Studied for its reactivity and stability under various conditions.

Biology:

- Investigated for potential biological activity, including antimicrobial and anticancer properties.

- Used in biochemical assays to study enzyme interactions and inhibition.

Medicine:

- Explored as a potential therapeutic agent due to its unique structure.

- Studied for its pharmacokinetics and pharmacodynamics in preclinical trials.

Industry:

- Utilized in the development of new materials with specific properties.

- Applied in the synthesis of dyes, pigments, and other specialty chemicals.

Mecanismo De Acción

The mechanism of action of (Z)-3,5-dichloro-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide involves its interaction with specific molecular targets. These targets may include:

Enzymes: Inhibition or modulation of enzyme activity, affecting metabolic pathways.

Receptors: Binding to cellular receptors, altering signal transduction pathways.

DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression and replication.

Comparación Con Compuestos Similares

Benzothiazole: A core structure in many biologically active compounds.

Benzamide: Commonly found in pharmaceuticals and agrochemicals.

Sulfamoyl Derivatives: Known for their antimicrobial and diuretic properties.

This detailed article provides a comprehensive overview of (Z)-3,5-dichloro-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Propiedades

IUPAC Name |

3,5-dichloro-N-[3-(2-methoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15Cl2N3O4S2/c1-26-5-4-22-14-3-2-13(28(20,24)25)9-15(14)27-17(22)21-16(23)10-6-11(18)8-12(19)7-10/h2-3,6-9H,4-5H2,1H3,(H2,20,24,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOXHXNPWZAIUJW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC(=CC(=C3)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15Cl2N3O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-4-(Dimethylamino)-N-[1-(1H-indol-3-ylmethyl)piperidin-4-yl]but-2-enamide](/img/structure/B2410151.png)

![1-[(2-Chlorophenyl)methyl]-2-oxo-6-phenylpyridine-3-carbonitrile](/img/structure/B2410154.png)

![2-{8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}-N-(3-methylphenyl)acetamide](/img/structure/B2410156.png)

![N-[3-(1,3-benzothiazol-2-yl)propyl]-3,6-dichloropyridine-2-carboxamide](/img/structure/B2410158.png)

![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-((4-fluorophenyl)thio)butanamide](/img/structure/B2410159.png)

![N-(2,5-dimethylphenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2410160.png)

![1-(2,6-Difluorophenyl)-3-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]urea](/img/structure/B2410161.png)

![4-methyl-N-[2-(3-methylbutanoyl)-3-oxo-2,3-dihydro-1,2,4-thiadiazol-5-yl]benzenecarboxamide](/img/structure/B2410162.png)

![5-(3-chlorobenzyl)-7-(furan-2-yl)-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2410167.png)

![6-(2-hydroxyethyl)-4-(4-hydroxyphenyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2410170.png)